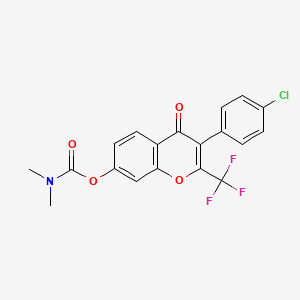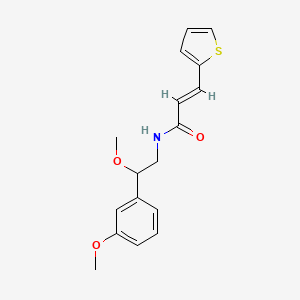
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Corrosion Inhibition A study on the synthesis and characterization of new acrylamide derivatives, including compounds similar to (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide, has shown their potential as corrosion inhibitors in nitric acid solutions of copper. These derivatives were effective in reducing the corrosion rate of copper, suggesting their utility in the protection of metals against corrosion. The research utilized chemical and electrochemical methods to establish the effectiveness of these compounds, which could be considered mixed-type inhibitors based on their performance in potentiodynamic polarization curves. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) supported the experimental findings, confirming the chemical adsorption mechanism and adherence to the Langmuir isotherm (Ahmed Abu-Rayyan et al., 2022).
Optoelectronic Devices Another application area for similar acrylamide derivatives is in the development of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This research synthesized and characterized thiophene dyes with -CHO substituted derivatives, demonstrating their nonlinear absorption and optical limiting behavior under laser excitation. The study's findings have implications for their use in photonic or optoelectronic devices, showcasing the potential of these compounds in advanced technology applications (S. Anandan et al., 2018).
Drug Delivery Systems The unique properties of acrylamide derivatives have also been explored in the context of drug delivery applications. For instance, poly (hydroxy ethyl methyl acrylamide-co-acrylic acid) microspheres have been developed for pH-sensitive drug release. These microspheres, crosslinked with N,N′-Methylenebisacrylamide, demonstrated potential for controlled drug release in response to the pH levels, indicating their suitability for targeted drug delivery systems. The research highlighted the molecular dispersion of the drug within the microspheres and their spherical shape with a smooth surface, key attributes for effective drug delivery carriers (B. Swamy et al., 2013).
properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-14-6-3-5-13(11-14)16(21-2)12-18-17(19)9-8-15-7-4-10-22-15/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIZOSLZBPFDCC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


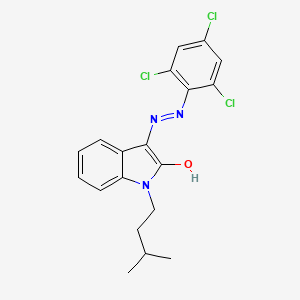
![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)
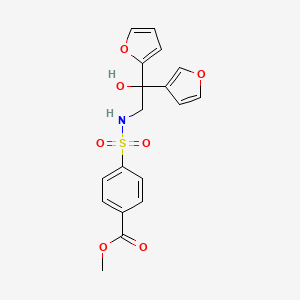
![N-[(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679316.png)
![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2679318.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)
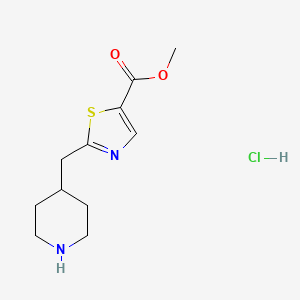
![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)
![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)
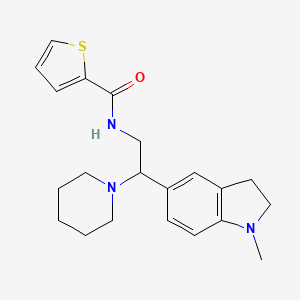

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)
